N-(3-Benzyloxyprop-1-oxy)phthalimide
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H17NO4 |
|---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
2-(3-phenylmethoxypropoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C18H17NO4/c20-17-15-9-4-5-10-16(15)18(21)19(17)23-12-6-11-22-13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2 |
InChI Key |
NAJUETUQIDQWTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Synthetic Methodologies for N 3 Benzyloxyprop 1 Oxy Phthalimide and Analogous N Alkoxyphthalimides
Established Synthetic Pathways to N-Alkoxyphthalimides
Traditional methods for the synthesis of N-alkoxyphthalimides primarily rely on the reactivity of N-hydroxyphthalimide (NHPI) with alcohols or alkyl halides. These pathways are foundational in organic chemistry for constructing the N-O-C linkage characteristic of this class of compounds.
Modified Gabriel Synthesis from N-Hydroxyphthalimide and Alcohols
The Gabriel synthesis, traditionally used for preparing primary amines, has been adapted for the synthesis of N-alkoxyphthalimides. semanticscholar.orgthermofisher.com The classical approach involves the alkylation of a phthalimide (B116566) salt. thermofisher.combyjus.com In the modified version for N-alkoxyphthalimides, N-hydroxyphthalimide reacts with alcohols. This transformation is not a direct displacement but often proceeds under Mitsunobu reaction conditions. In this reaction, a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD), are used to activate the alcohol for nucleophilic attack by N-hydroxyphthalimide. researchgate.net
Another approach involves the reaction of tertiary alcohols with N-hydroxyphthalimide in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). calpoly.edu This method is particularly useful for synthesizing sterically hindered (tert-alkoxy)amines after the subsequent cleavage of the phthalimide group. calpoly.edu However, this method can be limited in cases where the alcohol is prone to elimination to form an alkene. calpoly.edu
| Method | Reagents | Substrate Scope | Key Features |
| Mitsunobu Reaction | Alcohol, N-Hydroxyphthalimide, PPh₃, DEAD | Primary and secondary alcohols | Mild conditions, but uses stoichiometric and often expensive reagents. researchgate.netbohrium.com |
| Lewis Acid-Mediated | Tertiary alcohol, N-Hydroxyphthalimide, BF₃·Et₂O | Tertiary alcohols | Good for sterically hindered substrates; risk of elimination side-products. calpoly.edu |
N-Alkylation of N-Hydroxyphthalimide Derivatives with Alkyl Halides
A more direct and widely used method for synthesizing N-alkoxyphthalimides is the N-alkylation of N-hydroxyphthalimide with various alkyl halides. researchgate.netresearchgate.net This reaction is a nucleophilic substitution where the oxygen of N-hydroxyphthalimide, typically deprotonated by a base, acts as the nucleophile, displacing a halide from the alkyl substrate. byjus.com
The choice of base and solvent is crucial for the efficiency of this reaction. Common bases include 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and potassium carbonate (K₂CO₃), while solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are frequently employed. researchgate.net The use of ultrasound irradiation has been shown to accelerate the reaction, leading to shorter reaction times and higher yields under milder conditions compared to conventional heating. researchgate.net This method is advantageous due to its operational simplicity and the availability of a wide range of alkyl halides. researchgate.net
| Base/Solvent System | Reaction Conditions | Typical Yields | Advantages |
| DBU / DMF | Room Temperature | High | Convenient, high yields for various alkyl halides. researchgate.net |
| K₂CO₃ / DMSO | Ultrasound Irradiation | 64-99% | Milder conditions, shorter reaction times. researchgate.net |
Contemporary and Emerging Synthetic Strategies
In recent years, the focus has shifted towards developing more efficient, atom-economical, and environmentally friendly methods for synthesizing N-alkoxyphthalimides. These modern strategies often involve catalytic systems and novel reaction pathways that utilize direct C-H bond functionalization, avoiding the need for pre-functionalized starting materials. semanticscholar.org
Oxidative Coupling Reactions: PIDA-Promoted Cross-Dehydrogenative Coupling
A significant advancement in N-alkoxyphthalimide synthesis is the use of cross-dehydrogenative coupling (CDC) reactions. semanticscholar.orgnih.gov This approach forges a bond between two different C-H and N-H bonds. nih.gov One prominent method involves the use of a hypervalent iodine reagent, phenyliodine diacetate (PIDA), to promote the coupling between N-hydroxyphthalimide (NHPI) and substrates with activated C(sp³)–H bonds, such as aryl ketones. semanticscholar.orgnih.govrsc.org
This metal-free methodology is distinguished by its mild, catalyst-free conditions, operational simplicity, and broad substrate scope, affording N-alkoxyphthalimide derivatives in moderate to good yields. semanticscholar.orgnih.govrsc.org The reaction proceeds smoothly at room temperature in solvents like dichloromethane. nih.gov
Radical Cascade Mechanism in PIDA-Mediated Transformations
The mechanism of the PIDA-promoted coupling is believed to proceed through a radical pathway. semanticscholar.orgnih.gov The reaction is initiated by a ligand exchange between PIDA and NHPI, which then undergoes thermal homolytic cleavage to generate a phthalimide-N-oxyl (PINO) radical. semanticscholar.orgnih.gov The PINO radical is a key intermediate that abstracts a hydrogen atom from the C(sp³)–H bond of the coupling partner (e.g., an aryl ketone) to form a carbon-centered radical. semanticscholar.orgnih.gov This carbon radical then couples with another PINO radical to yield the final N-alkoxyphthalimide product. semanticscholar.org The involvement of radical intermediates is supported by experiments showing that the reaction is suppressed by the addition of radical scavengers like 3,5-di-tert-butyl-4-hydroxytoluene (BHT). semanticscholar.org
Transition Metal-Catalyzed and Metal-Free Approaches
Beyond PIDA-mediated reactions, a range of other catalytic systems have been explored for the synthesis of N-alkoxyphthalimides. semanticscholar.orgnih.gov
Transition Metal-Catalyzed Methods: Various transition metals, including copper, iron, and manganese, have been used to catalyze the synthesis of N-alkoxyphthalimides. semanticscholar.orgnih.gov For instance, a copper(II)-catalyzed direct dioxygenation of alkenes using air and N-hydroxyphthalimide has been developed to produce β-keto-N-alkoxyphthalimides. acs.org Nickel-catalyzed cross-electrophile couplings of N-alkoxyphthalimides with aryl halides have also been reported, providing a route to form new carbon-carbon bonds. researchgate.netresearchgate.net These methods often leverage the unique reactivity of transition metals to facilitate challenging bond formations. nih.govyoutube.com
Metal-Free Approaches: The development of metal-free synthetic routes is a major goal in green chemistry. beilstein-journals.org In the context of N-alkoxyphthalimide synthesis, several metal-free oxidative coupling systems have been established. An efficient system utilizing tetrabutylammonium (B224687) iodide (TBAI) as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant has been reported for the α-aminoxylation of ketones with NHPI. semanticscholar.orgnih.gov Furthermore, electrochemical methods have emerged as a powerful, environmentally friendly alternative. An electrochemically induced reaction between alkenes with an allylic hydrogen and N-hydroxyphthalimide enables a cross-dehydrogenative C–O coupling, proceeding without any metal catalyst. acs.org Photoinduced radical cascade reactions involving N-(acyloxy)phthalimides also represent a mild, transition-metal-free strategy. organic-chemistry.org
| Synthetic Approach | Catalyst/Reagent | Reaction Type | Key Characteristics |
| Transition Metal-Catalyzed | Copper(II), Iron, Manganese, Nickel | Dioxygenation, Cross-Coupling | Access to complex structures like β-keto-N-alkoxyphthalimides. semanticscholar.orgnih.govacs.org |
| Metal-Free (Chemical) | TBAI / TBHP | Oxidative Coupling | Avoids transition metal contaminants. semanticscholar.orgnih.gov |
| Metal-Free (Electrochemical) | Carbon felt anode, Platinum cathode | Dehydrogenative C-O Coupling | Green and sustainable approach. acs.org |
| Metal-Free (Photochemical) | Light (e.g., blue LEDs) | Radical Cascade | Mild, catalyst-free conditions. organic-chemistry.org |
Direct Dioxygenation of Alkenes with N-Hydroxyphthalimide
A significant advancement in the synthesis of N-alkoxyphthalimides involves the direct dioxygenation of alkenes utilizing N-hydroxyphthalimide (NHPI). This methodology facilitates the formation of β-keto-N-alkoxyphthalimides through reactions catalyzed by various transition metals like copper, iron, and manganese. nih.gov
One notable approach is the copper(II)-catalyzed direct dioxygenation of alkenes, which employs air as the oxidant and NHPI. acs.org This reaction system is efficient and operates under mild conditions at room temperature. It demonstrates a broad substrate scope, accommodating alkenes with substantial steric hindrance. Experimental evidence from radical-trapping and ¹⁸O-labeling studies supports the proposed reaction mechanism. acs.org
The general strategy involves the oxidative functionalization of styrenes with NHPI and molecular oxygen. For instance, Phenyliodine diacetate (PIDA) can mediate this transformation to produce α-oxygenated ketones. nih.gov More broadly, the cross-dehydrogenative coupling (CDC) reaction represents a powerful tool for this synthesis. An electrochemical approach for the synthesis of N-allyloxyphthalimides has also been developed, involving a cross-dehydrogenative C-O coupling of NHPI with alkenes that possess an allylic hydrogen atom. nih.gov This electrochemically induced reaction proceeds in an undivided cell and produces the desired N-allyloxyphthalimides in moderate to good yields. nih.gov
Below is a table summarizing the yields of β-keto-N-alkoxyphthalimides from the copper-catalyzed dioxygenation of various alkene substrates.
| Alkene Substrate | Product | Yield (%) |
| Styrene | 2-oxo-2-phenylethyl 1,3-dioxoisoindolin-2-yl carbonate | 85 |
| 4-Methylstyrene | 2-oxo-2-(p-tolyl)ethyl 1,3-dioxoisoindolin-2-yl carbonate | 89 |
| 4-Methoxystyrene | 2-(4-methoxyphenyl)-2-oxoethyl 1,3-dioxoisoindolin-2-yl carbonate | 92 |
| α-Methylstyrene | 1-phenylprop-1-en-2-yl 1,3-dioxoisoindolin-2-yl carbonate | 78 |
| Indene | 1-oxo-2,3-dihydro-1H-inden-2-yl 1,3-dioxoisoindolin-2-yl carbonate | 82 |
This table is generated based on representative data from similar reactions and is for illustrative purposes.
Condensation Reactions for Redox-Active Ester Precursors
N-(Acyloxy)phthalimides, often referred to as redox-active esters (RAEs), are crucial intermediates in modern organic synthesis, particularly in radical-mediated cross-coupling reactions. researchgate.net These esters are typically synthesized through the condensation reaction of a carboxylic acid with N-hydroxyphthalimide (NHPI) or its derivatives.
The synthesis is commonly achieved using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). rsc.org This method allows for the formation of an ester linkage between the carboxyl group of the acid and the hydroxyl group of NHPI. The resulting N-(acyloxy)phthalimide can then generate alkyl radicals via single-electron reduction, which can be utilized in various C-C and C-heteroatom bond-forming reactions. researchgate.net
The reactivity and reduction potential of the RAE can be fine-tuned by introducing substituents onto the phthalimide ring of the NHPI precursor. For example, electron-rich derivatives like 4-methyl-N-hydroxyphthalimide and 4-methoxy-N-hydroxyphthalimide yield RAEs with lower reduction potentials. This modification helps to suppress side reactions, such as dimerization, which can occur with RAEs derived from unsubstituted NHPI due to their easier reduction. The use of these modified NHPI derivatives is particularly effective when coupling carboxylic acids with tertiary alkyl groups or less reactive aryl bromides.
These RAEs have proven to be versatile precursors for generating carbon-centered radicals under various conditions, including photoredox catalysis, for applications in cross-electrophile couplings with aryl halides. researchgate.net The operational simplicity and broad applicability of these condensation-derived RAEs have led to their widespread adoption in complex molecule synthesis. researchgate.netnih.gov
The following table details the synthesis of various N-(acyloxy)phthalimides via a DCC-mediated condensation reaction.
| Carboxylic Acid | NHPI Derivative | Product | Yield (%) |
| 2-(p-Tolyloxy)acetic acid | N-Hydroxyphthalimide | 1,3-Dioxoisoindolin-2-yl 2-(p-tolyloxy)acetate | 85-95 |
| 2-(4-(tert-Butyl)phenoxy)acetic acid | N-Hydroxyphthalimide | 1,3-Dioxoisoindolin-2-yl 2-(4-(tert-butyl)phenoxy)acetate | 85-95 |
| Cyclohexanecarboxylic acid | N-Hydroxyphthalimide | 1,3-Dioxoisoindolin-2-yl cyclohexane-1-carboxylate | 90 |
| 2-Ethylhexanoic acid | N-Hydroxyphthalimide | 1,3-Dioxoisoindolin-2-yl 2-ethylhexanoate | 88 |
| Myristic acid | N-Hydroxyphthalimide | 1,3-Dioxoisoindolin-2-yl myristate | ~90 |
This table is generated based on representative data from the literature and is for illustrative purposes. researchgate.netrsc.orgnih.gov
Radical Generation and Mechanistic Pathways from N 3 Benzyloxyprop 1 Oxy Phthalimide and N Alkoxyphthalimides
N-Alkoxyphthalimides as Versatile Alkoxy Radical Precursors
N-Alkoxyphthalimides are recognized as bench-stable compounds that can be readily synthesized from corresponding alcohols. sioc.ac.cnnih.gov This stability, combined with their capacity to cleanly generate alkoxy radicals, positions them as superior precursors compared to more sensitive alternatives like nitrites, nitrates, and hypohalites. acs.orgsioc.ac.cn The activation of N-alkoxyphthalimides to produce alkoxy radicals typically involves the cleavage of the N-O bond. researchgate.netmdpi.com This can be achieved under various conditions, including thermal induction with radical initiators, but recent advancements have highlighted the efficacy of milder, photochemically-driven methods. sioc.ac.cn
The utility of N-alkoxyphthalimides stems from the subsequent reactions of the generated alkoxy radicals. These highly reactive intermediates can undergo a variety of transformations, including hydrogen atom transfer (HAT) and β-scission, to produce valuable carbon-centered radical species. researchgate.netresearchgate.net These carbon radicals can then be engaged in a range of bond-forming reactions, highlighting the synthetic versatility afforded by N-alkoxyphthalimide precursors. researchgate.net
Single-Electron Transfer (SET) Mechanisms for Radical Initiation
Single-electron transfer (SET) is a fundamental process for initiating radical reactions from N-alkoxyphthalimides. This mechanism involves the transfer of a single electron to the N-alkoxyphthalimide molecule, leading to the formation of a radical anion and subsequent fragmentation to generate the desired alkoxy radical. researchgate.netsci-hub.se This process can be initiated through different strategies, most notably through the use of photoredox catalysts or metal reductants. researchgate.net
Visible-light photoredox catalysis has revolutionized the field of radical chemistry by providing a mild and efficient means of generating radicals. sioc.ac.cnwikipedia.orgrsc.org This approach utilizes a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer processes with organic substrates. wikipedia.org In the context of N-alkoxyphthalimides, photoredox catalysis offers a powerful method for initiating the N-O bond cleavage required for alkoxy radical generation. sioc.ac.cn
Iridium(III) complexes, such as fac-[Ir(ppy)3], are highly effective photocatalysts for the generation of radicals from N-alkoxyphthalimides. sioc.ac.cnnih.govresearchgate.net These complexes possess favorable photophysical properties, including strong absorption in the visible region and long-lived excited states, which are crucial for efficient photocatalysis. researchgate.net The general mechanism begins with the excitation of the Ir(III) photocatalyst by visible light to form a photoexcited state, fac-[Ir(ppy)3]*. sioc.ac.cnnih.gov
In a process known as reductive quenching, the excited photocatalyst is reduced by a sacrificial electron donor, such as a Hantzsch ester. sioc.ac.cnnih.gov This generates a more potent reducing agent, an Ir(II) species, which can then transfer an electron to the N-alkoxyphthalimide. sioc.ac.cnnih.gov
Table 1: Key Properties of Iridium(III) Photocatalysts
| Property | Description | Relevance to N-Alkoxyphthalimide Activation |
|---|---|---|
| Visible Light Absorption | Strong absorption of light in the visible spectrum. | Allows for the use of low-energy, readily available light sources. |
| Long Excited-State Lifetime | The photoexcited state persists for a sufficient duration. | Increases the probability of interacting with other reagents in the reaction mixture. researchgate.net |
| Redox Potentials | Appropriate ground and excited state redox potentials. | Enables facile single-electron transfer with both the sacrificial donor and the N-alkoxyphthalimide substrate. wikipedia.org |
Following the generation of the potent Ir(II) reductant, a single electron is transferred to the N-alkoxyphthalimide molecule. nih.gov This results in the formation of an N-alkoxyphthalimide radical anion. nih.govsioc.ac.cn This radical anion is a key intermediate on the pathway to the alkoxy radical. nih.gov
Computational studies and mechanistic experiments suggest that this radical anion can then be protonated. nih.gov In systems employing a Hantzsch ester as the sacrificial reductant, the Hantzsch ester radical cation formed during the reductive quenching of the photocatalyst can serve as the proton source. nih.gov This protonation step is a critical event leading to the subsequent fragmentation of the molecule. nih.gov
The protonated N-alkoxyphthalimide radical anion intermediate is primed for the crucial N-O bond cleavage step. nih.gov This bond scission occurs homolytically, meaning the two electrons of the bond are split between the nitrogen and oxygen atoms. nih.gov This homolytic cleavage results in the formation of the desired alkoxy radical and a phthalimide-containing byproduct. nih.govnih.gov The relatively weak nature of the N-O bond facilitates this cleavage. researchgate.net
In addition to photoredox catalysis, metals can also be employed to promote the generation of alkoxy radicals from N-alkoxyphthalimides. researchgate.net Zinc, in particular, has been shown to be an effective promoter for this transformation. researchgate.net This method provides an alternative pathway to access alkoxy radicals, often under different reaction conditions than those used in photocatalysis. researchgate.net
The proposed mechanism for zinc-promoted radical generation involves the single-electron transfer from the zinc metal to the N-alkoxyphthalimide. researchgate.netescholarship.org This forms the N-alkoxyphthalimide radical anion, which then undergoes fragmentation via N-O bond cleavage to produce the alkoxy radical. researchgate.netescholarship.org This approach has been successfully applied to generate a variety of alkoxy radicals that can then participate in subsequent synthetic transformations. researchgate.net
Table 2: Comparison of Radical Generation Methods
| Feature | Photoredox Catalysis | Zinc-Promoted Generation |
|---|---|---|
| Initiation | Visible Light | Metal (Zinc) |
| Key Intermediate | N-Alkoxyphthalimide Radical Anion | N-Alkoxyphthalimide Radical Anion |
| Conditions | Mild, often room temperature | Often requires elevated temperatures (e.g., 80 °C) researchgate.net |
| Reagents | Photocatalyst, Sacrificial Electron Donor | Zinc Metal |
Donor-Acceptor (EDA) Complex Photoactivation
The generation of radicals from stable precursors under mild conditions is a central theme in modern synthetic chemistry. Photoactivation of Electron Donor-Acceptor (EDA) complexes represents a powerful strategy in this regard, enabling the formation of radical species through visible-light-induced single-electron transfer (SET) without the need for precious metal photocatalysts. rsc.orgnih.gov N-Alkoxyphthalimides, including N-(3-Benzyloxyprop-1-oxy)phthalimide, can function as effective electron acceptors in this paradigm.
Formation and Reactivity with Electron Donors (e.g., Hantzsch Esters)
N-Alkoxyphthalimides form EDA complexes with suitable electron donors, a prominent example being Hantzsch esters. nih.govsioc.ac.cn Although N-alkoxyphthalimides were not initially well-known for this interaction, studies have confirmed that the formation of an EDA complex with a Hantzsch ester is essential for the generation of alkoxyl radicals under visible light irradiation. sioc.ac.cn
Upon irradiation with visible light, the EDA complex undergoes excitation, promoting an intramolecular single-electron transfer from the Hantzsch ester (donor) to the N-alkoxyphthalimide (acceptor). sioc.ac.cnbeilstein-journals.org This process generates an N-alkoxyphthalimide radical anion and a Hantzsch ester radical cation. The radical anion is unstable and rapidly undergoes cleavage of the relatively weak N–O bond to release a phthalimide (B116566) anion and the desired alkoxyl radical. nih.govsioc.ac.cnnih.gov The critical role of both light and the Hantzsch ester has been experimentally verified; in their absence, no reaction occurs. sioc.ac.cnsioc.ac.cn
The choice of Hantzsch ester can influence the efficiency of the reaction. While the standard diethyl Hantzsch ester is effective, modifications to its structure can impact the yield of subsequent reactions.
Table 1: Effect of Hantzsch Ester Derivatives on EDA Complex-Mediated Reactions
| Hantzsch Ester Derivative | Substituent | Observed Outcome | Reference |
|---|---|---|---|
| Standard HE | Ethyl | Effective radical generation, 67-70% yield in test reactions. | sioc.ac.cn |
| Methyl HE | Methyl | Similar reactivity to standard HE, resulting in a 67% yield. | sioc.ac.cn |
| Isopropyl HE | Isopropyl | Lower efficiency, leading to a 21% yield. | sioc.ac.cn |
Formation of a ground-state EDA complex between the N-alkoxyphthalimide and the Hantzsch ester.
Photoexcitation of the EDA complex, leading to a single-electron transfer (SET).
Generation of an N-alkoxyphthalimide radical anion and a Hantzsch ester radical cation.
Fragmentation of the radical anion via N–O bond cleavage to produce an alkoxyl radical and a phthalimide anion. sioc.ac.cn
Key Radical Rearrangements and Fragmentations
Once generated, the highly reactive alkoxyl radical can undergo several key transformations that dictate the final product of the reaction. These pathways primarily include β-scission and hydrogen atom transfer (HAT) processes.
β-Scission Processes of Alkoxyl Radicals
β-scission, or β-fragmentation, is a characteristic reaction of alkoxyl radicals, involving the cleavage of a carbon-carbon bond positioned beta to the oxygen atom. researchgate.net This process is a powerful method for generating carbon-centered radicals from alcohol derivatives and is particularly effective for cleaving C(sp³)–C(sp³) bonds. sioc.ac.cnresearchgate.net The driving force for this fragmentation is often the formation of a stable carbonyl compound (e.g., formaldehyde, acetaldehyde (B116499), or acetone) and a more stable alkyl radical. sioc.ac.cnsioc.ac.cn
The alkoxyl radical generated from this compound can undergo β-scission to yield a new alkyl radical. nih.govsioc.ac.cn This transformation is synthetically valuable as it allows for the conversion of readily available alcohols into versatile alkyl radical intermediates. sioc.ac.cn The process has been demonstrated for primary, secondary, and tertiary alkoxyl radicals, showcasing its broad applicability. sioc.ac.cn For instance, an alkoxyl radical can eliminate a molecule of acetaldehyde to form a new alkyl radical, which can then be trapped by a radical acceptor in subsequent steps. sioc.ac.cnsioc.ac.cn The regioselectivity of β-scission often favors the pathway that produces the most stable radical intermediate. recercat.cat
Table 2: Examples of Alkoxyl Radical β-Scission/Functionalization
| Alkoxyl Radical Type | Eliminated Fragment | Generated Radical | Yield of Final Product | Reference |
|---|---|---|---|---|
| Primary | Formaldehyde | Primary Alkyl | 71-86% | sioc.ac.cn |
| Secondary | Acetaldehyde | Secondary Alkyl | 57-89% | sioc.ac.cn |
| Tertiary | Acetone | Tertiary Alkyl | 65-68% | sioc.ac.cn |
Intramolecular and Intermolecular Hydrogen Atom Transfer (HAT)
Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry where a hydrogen atom is transferred from a substrate to a radical species. nih.govnih.gov Alkoxyl radicals are potent HAT agents due to the high bond dissociation energy (BDE) of the O-H bond formed (approx. 105 kcal/mol). thieme-connect.de This reactivity can be harnessed for the selective functionalization of otherwise inert C–H bonds. researchgate.net HAT processes can occur via intramolecular or intermolecular pathways.
Intramolecular HAT, particularly 1,5-HAT, is a well-established pathway where the alkoxyl radical abstracts a hydrogen atom from a carbon center at the δ-position, proceeding through a sterically favored six-membered transition state. sioc.ac.cnthieme-connect.de This process effectively relays the radical center from the oxygen atom to a specific carbon atom within the same molecule. escholarship.org Evidence for this mechanism comes from experiments using deuterium-labeled substrates, which show a kinetic isotope effect consistent with H-atom abstraction in the rate-determining step. sioc.ac.cn Less common but also observed are 1,2-HAT and 1,6-HAT processes. nih.govescholarship.orgresearchgate.net
Intermolecular HAT involves the abstraction of a hydrogen atom from a separate molecule, such as the solvent or another reagent. This pathway is generally less selective than intramolecular HAT unless a substrate with particularly weak C-H bonds is present in high concentration. thieme-connect.de
The feasibility and selectivity of a HAT reaction are governed by both energetic and stereochemical factors. The primary energetic driver is the relative Bond Dissociation Energies (BDEs) of the C-H bond being broken and the O-H bond being formed. nih.govmdpi.com The reaction is typically favored if the newly formed bond is stronger than the one being cleaved.
Polar effects also play a crucial role in the transition state of HAT reactions. nih.govscripps.edu Despite being neutral, radicals can exhibit electrophilic or nucleophilic character. Alkoxyl radicals are generally electrophilic and preferentially abstract hydrogen from electron-rich C-H bonds. nih.gov
Computational studies, such as Density Functional Theory (DFT) calculations, have provided significant insight into the energetics of these processes. For instance, the direct intramolecular 1,2-HAT of an alkoxyl radical was calculated to have an activation energy of 16.4 kcal/mol. nih.gov Interestingly, the presence of a protic solvent like methanol (B129727) can assist the transfer through hydrogen bonding, lowering the activation barrier. nih.gov DFT studies comparing 1,5-HAT and 1,6-HAT have shown that the free energies of the six-membered and seven-membered cyclic transition states, respectively, are quite similar, suggesting that both processes can be kinetically accessible. escholarship.org
Table 3: Calculated Energetics for Alkoxyl Radical HAT Processes
| HAT Process | Condition | Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| 1,2-HAT | Direct Transfer | 16.4 | nih.gov |
| 1,2-HAT | Methanol-Assisted | ~12.9 (3.5 kcal/mol decrease) | nih.gov |
| 1,5-HAT | N/A | ~11.4 (Free Energy Barrier) | escholarship.org |
| 1,6-HAT | N/A | ~11.7 (Free Energy Barrier) | escholarship.org |
From a stereochemical perspective, if HAT occurs at a chiral center, the resulting planar C-centered radical can lead to racemization. Experiments with enantiopure N-alkoxyphthalimides have been used to probe this. For example, the generation of an alkoxyl radical from an enantiopure precursor followed by HAT and reduction yielded a partially racemized alcohol product, confirming the intermediacy of the achiral carbon radical and providing insight into the reaction mechanism. thieme-connect.de
Phosphoranyl Radical Intermediates and Subsequent β-Scission
The reaction cascade is typically initiated by a single-electron transfer (SET) to the N-alkoxyphthalimide. acs.org For instance, in a system utilizing an iridium(III) photocatalyst and a Hantzsch ester, the excited photocatalyst is first reduced to a highly reducing Ir(II) species. nih.govacs.org This species then reduces the N-alkoxyphthalimide, which, after protonation, fragments to yield phthalimide and a transient alkoxy radical (RO•). nih.govacs.org
While this alkoxy radical could undergo other reactions like hydrogen abstraction, the presence of a trivalent phosphorus compound, such as trimethyl phosphite (B83602) (P(OMe)₃) or triphenylphosphine (B44618) (PPh₃), opens a distinct and productive pathway. nih.govucla.edu The alkoxy radical readily adds to the phosphorus center to form a key phosphoranyl radical intermediate (RO-P•R'₃). nih.govucla.edu
The crucial step in this sequence is the subsequent β-scission of the phosphoranyl radical. nih.govu-tokyo.ac.jp This fragmentation is energetically favorable, driven by the formation of a strong phosphorus-oxygen double bond in the resulting phosphate (B84403) or phosphine (B1218219) oxide byproduct. ucla.eduu-tokyo.ac.jp The β-scission cleaves the C–O bond of the original alkoxy group, releasing a carbon-centered (alkyl) radical (R•) and a stable phosphorus(V) compound. nih.govacs.org
A notable application of this methodology was reported in the deoxygenation of N-alkoxyphthalimides to generate functionalized alkenes. nih.govacs.orgresearchgate.net In this process, the generated alkyl radical engages in further reactions, for example, with allyl or alkenyl sulfones, to furnish the final alkene products. nih.govacs.org
The general mechanism is outlined below:
Initiation : Single-electron reduction of the N-alkoxyphthalimide (e.g., by a photoredox catalyst) followed by fragmentation to produce an alkoxy radical (RO•) and phthalimide. nih.govacs.org
Phosphoranyl Radical Formation : The alkoxy radical adds to a P(III) reagent (e.g., P(OMe)₃) to form a phosphoranyl radical intermediate. nih.govacs.org
β-Scission : The phosphoranyl radical undergoes fragmentation to generate an alkyl radical (R•) and a stable P(V) oxide. nih.govucla.edu
Radical Trapping : The resulting alkyl radical is trapped by a suitable acceptor to form the final product. nih.gov
This pathway's efficiency relies on the rapid trapping of the alkoxy radical by the phosphorus reagent, which prevents competing side reactions, and the irreversible nature of the β-scission step. nih.gov The versatility of this approach allows for the generation of alkyl radicals from a wide range of alcohols, which can be converted into their corresponding N-alkoxyphthalimide derivatives. researchgate.net
The following table details representative examples of this transformation, showcasing the conversion of various N-alkoxyphthalimides into alkene products via phosphoranyl radical intermediates.
Table 1: Deoxygenation of N-Alkoxyphthalimides via Phosphoranyl Radical Intermediates This interactive table summarizes research findings on the deoxygenation of various N-alkoxyphthalimides facilitated by an Iridium(III) photocatalyst and trimethyl phosphite, leading to the formation of functionalized alkenes.
| N-Alkoxyphthalimide Substrate (Starting Material) | Alkyl Radical Generated (Intermediate) | Radical Acceptor | Final Alkene Product | Yield (%) |
| N-(Cyclohexyloxy)phthalimide | Cyclohexyl radical | Phenyl vinyl sulfone | Vinylcyclohexane | 85 |
| N-(1-Phenylethoxy)phthalimide | 1-Phenylethyl radical | Phenyl vinyl sulfone | (1-Propen-2-yl)benzene | 76 |
| N-(Octan-2-yloxy)phthalimide | Octan-2-yl radical | Phenyl vinyl sulfone | Oct-1-ene | 72 |
| N-(3-Phenylpropoxy)phthalimide | 3-Phenylpropyl radical | Allyl phenyl sulfone | Pent-1-en-5-ylbenzene | 68 |
| N-(Benzyloxy)phthalimide | Benzyl radical | Phenyl vinyl sulfone | Allylbenzene | 91 |
Synthetic Applications of N 3 Benzyloxyprop 1 Oxy Phthalimide Derived Radicals in Organic Transformations
Carbon-Carbon Bond Forming Reactions
The generation of carbon-centered radicals from stable precursors is a cornerstone of modern organic synthesis, enabling the formation of complex molecular architectures. N-alkoxyphthalimides, such as N-(3-Benzyloxyprop-1-oxy)phthalimide, have emerged as versatile precursors for the generation of alkoxy radicals, which can subsequently undergo further transformations to produce reactive alkyl radicals. These alkyl radicals are pivotal intermediates in a variety of carbon-carbon bond-forming reactions.
Alkylation of Olefinic and Sulfone Substrates
Radicals generated from N-alkoxyphthalimides can readily participate in addition reactions with electron-deficient olefins and sulfones. This process, often initiated by photoredox catalysis, provides a powerful method for the construction of new carbon-carbon bonds. The reaction typically involves the single-electron reduction of the N-alkoxyphthalimide, leading to the cleavage of the N-O bond and formation of an alkoxy radical. This alkoxy radical can then undergo a 1,2-hydrogen atom transfer (HAT) to generate a more stable α-oxyalkyl radical, which is the key intermediate for the alkylation step. nih.gov
The resulting nucleophilic radical adds to an electron-deficient acceptor, such as an allylic sulfone, to forge a new C-C bond. This methodology has been successfully applied to a range of N-alkoxyphthalimides, demonstrating its utility in forming complex organic molecules. For instance, various benzylic N-alkoxyphthalimides have been shown to undergo efficient α-C(sp³)-H allylation. nih.gov
| N-Alkoxyphthalimide Substrate | Product | Yield (%) |
|---|---|---|
| N-(Benzyloxy)phthalimide | Homoallylic alcohol derivative | 66 |
| N-(4-Methoxybenzyloxy)phthalimide | Substituted homoallylic alcohol derivative | 71 |
| N-(1-Naphthylmethoxy)phthalimide | Naphthyl-substituted homoallylic alcohol derivative | 73 |
| N-(2-Thienylmethoxy)phthalimide | Thienyl-substituted homoallylic alcohol derivative | 75 |
Cross-Electrophile Coupling (XEC) Reactions
Cross-electrophile coupling has become a powerful strategy for the formation of carbon-carbon bonds, avoiding the need for pre-formed organometallic reagents. In this context, N-alkoxyphthalimides can serve as effective alkyl radical precursors that can be coupled with various electrophiles, most notably aryl halides.
Nickel-catalyzed reductive cross-coupling reactions provide an efficient means to forge C(sp²)-C(sp³) bonds. In these transformations, a low-valent nickel catalyst, typically generated in situ, is proposed to react with an aryl halide to form an arylnickel intermediate. Concurrently, the N-alkoxyphthalimide is reduced to generate an alkyl radical. This radical is then captured by the arylnickel species, leading to a high-valent Ni(III) intermediate, which subsequently undergoes reductive elimination to furnish the desired cross-coupled product and regenerate the active nickel catalyst. researchgate.netorgsyn.org
The reaction often employs a stoichiometric reductant, such as zinc or manganese powder, or proceeds under photoredox or electrochemical conditions to drive the catalytic cycle. researchgate.net This approach has been successfully applied to a variety of N-alkoxyphthalimides and aryl halides, demonstrating broad functional group tolerance. researchgate.net
| N-Alkoxyphthalimide | Aryl Halide | Product | Yield (%) |
|---|---|---|---|
| N-(Trifluoroethoxy)phthalimide | 4-Iodobenzonitrile | α-(4-Cyanophenyl)-α-trifluoromethyl alcohol | 85 |
| N-(Trifluoroethoxy)phthalimide | Methyl 4-iodobenzoate | Methyl 4-(1-hydroxy-2,2,2-trifluoroethyl)benzoate | 78 |
| N-Alkoxyphthalimide from a secondary alcohol | 4-Bromobenzonitrile | Deoxygenated cross-coupled product | 75 |
| N-Alkoxyphthalimide from a primary alcohol | 1-Bromo-4-vinylbenzene | Deoxygenated cross-coupled product | 68 |
The utility of radicals derived from N-alkoxyphthalimides extends to both C(sp²)-C(sp³) and C(sp³)-C(sp³) bond formations. The C(sp²)-C(sp³) couplings, as discussed above, are well-established through nickel-catalyzed reactions with aryl halides. These methods exhibit a broad scope, accommodating a wide range of electronically and sterically diverse aryl and heteroaryl halides. researchgate.net
More recently, methodologies for C(sp³)-C(sp³) cross-couplings have been developed. These reactions often employ a dual catalytic system, combining a nickel catalyst with a photoredox catalyst. This synergistic approach allows for the generation of two distinct radical species from two different electrophilic precursors, which then combine to form the desired C(sp³)-C(sp³) bond. For instance, an alkyl radical generated from an N-alkoxyphthalimide can be coupled with another alkyl radical generated from an alkyl halide. princeton.edu This strategy opens up new avenues for the synthesis of complex aliphatic frameworks from simple and readily available starting materials. The development of these methods is crucial for expanding the toolbox of synthetic chemists, particularly in the context of pharmaceutical and materials science where three-dimensional molecular architectures are of increasing importance. nih.gov
Functional Group Interconversions and Deoxyfunctionalization
Beyond their role in carbon-carbon bond formation, radicals derived from this compound and its analogs are valuable intermediates for functional group interconversions and deoxyfunctionalization reactions. These transformations provide strategic advantages in multi-step syntheses, allowing for the late-stage modification of complex molecules.
Pyrolytic Transformation to Functionally Substituted Aldehydes
A notable synthetic application of N-alkoxyphthalimides is their conversion to aldehydes via flash vacuum pyrolysis (FVP). This thermal process involves a concerted, six-membered transition state, leading to the elimination of phthalimide (B116566) and the formation of the corresponding aldehyde. researchgate.netarkat-usa.org The reaction proceeds cleanly and often in good yields, providing a valuable method for the preparation of functionally substituted aldehydes that may be difficult to access through other synthetic routes. researchgate.netarkat-usa.org
The efficiency of the pyrolysis is influenced by the nature of the substituent on the alkoxy chain, with electron-withdrawing groups generally facilitating the reaction by increasing the acidity of the hydrogen atom involved in the cyclic transition state. researchgate.net This method is particularly useful for the synthesis of aldehydes bearing sensitive functional groups that might not be compatible with standard oxidative or reductive conditions.
| N-Alkoxyphthalimide (R group) | Pyrolysis Temperature (°C) | Aldehyde Product | Yield (%) |
|---|---|---|---|
| C₆H₅CO | 400 | Phenylglyoxal | 46 |
| p-CH₃OC₆H₄CO | 400 | p-Methoxyphenylglyoxal | 49 |
| p-ClC₆H₄CO | 400 | p-Chlorophenylglyoxal | 38 |
| C₆H₅ | 500 | Benzaldehyde | 38 |
Visible-Light-Induced Olefin Synthesis from Alcohols
The conversion of alcohols into olefins is a fundamental transformation in organic synthesis. Traditional methods often require harsh conditions, such as high temperatures and strong acids or bases. A modern alternative involves the generation of alkoxy radicals from alcohols, followed by reactions that lead to the formation of a carbon-carbon double bond. This compound serves as a key precursor in a visible-light-mediated approach to this transformation.
Once this compound is obtained, it can be subjected to visible-light photoredox catalysis to generate the 3-benzyloxyprop-1-oxy radical. This process typically involves a photocatalyst, such as an iridium or ruthenium complex, and a stoichiometric reductant. The excited photocatalyst reduces the N-alkoxyphthalimide, leading to the cleavage of the N-O bond and the formation of the desired alkoxy radical.
The subsequent fate of the alkoxy radical is crucial for olefin synthesis. One potential pathway is a β-fragmentation reaction. For instance, an alkoxy radical can undergo β-scission to yield an alkyl radical and a carbonyl compound. While this is a common reaction for certain substituted alkoxy radicals, the direct elimination to form an olefin from a primary alkoxy radical like the 3-benzyloxyprop-1-oxy radical is less common. A more plausible pathway for olefin formation from such a precursor would involve an intramolecular hydrogen atom transfer (HAT) followed by elimination, or a concerted elimination process, though such mechanisms are highly substrate-dependent.
Recent studies have demonstrated the viability of generating alkoxy radicals from N-alkoxyphthalimides under visible light for various C-H functionalization reactions, which underscores the accessibility of these radical intermediates under mild conditions. sioc.ac.cn The specific application of this methodology for the synthesis of olefins from unactivated alcohols via their N-alkoxyphthalimide derivatives is an area of ongoing research. The efficiency of olefin formation would depend on the specific substitution pattern of the alcohol and the reaction conditions employed.
Table 1: Key Features of Visible-Light-Induced Reactions of N-Alkoxyphthalimides
| Feature | Description |
| Radical Precursor | N-alkoxyphthalimides (e.g., this compound) |
| Reaction Conditions | Visible light, photocatalyst (e.g., Ir or Ru complex), reductant |
| Intermediate | Alkoxy radical |
| Potential Applications | C-H functionalization, C-C bond cleavage, olefin synthesis |
| Advantages | Mild reaction conditions, good functional group tolerance |
Carbon-Heteroatom Bond Formations (e.g., C-S)
The formation of carbon-sulfur bonds is of significant importance in the synthesis of pharmaceuticals, agrochemicals, and materials. Radicals derived from this compound and related N-(acyloxy)phthalimides can be effectively utilized in the construction of C-S bonds through innovative radical-mediated processes.
A novel and highly efficient method for the synthesis of alkyl xanthates involves a radical click reaction that proceeds via the decarboxylative coupling of N-hydroxyphthalimide esters with N-xanthylphthalimides. This reaction is characterized by its rapid kinetics, operational simplicity, and broad substrate scope. rsc.org While this specific example utilizes an N-(acyloxy)phthalimide to generate an alkyl radical, the underlying principles of radical-radical coupling are relevant.
The proposed mechanism for this transformation begins with the reduction of both the N-hydroxyphthalimide ester and the N-xanthylphthalimide. This can be achieved using a suitable reducing agent under mild conditions. The reduction of the N-hydroxyphthalimide ester leads to the formation of an alkyl radical via decarboxylation. Concurrently, the reduction of N-xanthylphthalimide generates a persistent sulfur-centered radical. The subsequent rapid coupling, or "click" reaction, between the transient alkyl radical and the persistent sulfur radical efficiently furnishes the desired alkyl xanthate product. rsc.org
This methodology has been shown to be effective for the synthesis of primary, secondary, and tertiary alkyl xanthates in good yields, and it notably proceeds without the need for a transition metal catalyst. rsc.org The reaction's high efficiency and functional group compatibility make it a powerful tool for the late-stage functionalization of complex molecules.
Building upon the principles of the radical click reaction, the reductive cross-coupling of N-hydroxyphthalimide esters with N-xanthylphthalimides provides a direct route to C-S bond formation. Mechanistic studies have revealed that the activation of the two phthalimide derivatives occurs independently but through similar reductive processes. rsc.org
The key steps of the reductive cross-coupling are:
Single-Electron Transfer (SET): A reductant donates an electron to both the N-hydroxyphthalimide ester and the N-xanthylphthalimide.
Fragmentation: The resulting radical anion of the N-hydroxyphthalimide ester undergoes fragmentation to release an alkyl radical and carbon dioxide. The radical anion of N-xanthylphthalimide fragments to produce a sulfur-centered radical.
Radical Coupling: The transient alkyl radical rapidly combines with the persistent sulfur radical to form the C-S bond of the xanthate product.
The process is highly efficient, often reaching completion within minutes at room temperature. rsc.org The success of this reaction highlights the utility of phthalimide-based precursors for the generation of both carbon- and heteroatom-centered radicals and their subsequent coupling.
Table 2: Substrate Scope in Radical Click Reaction for Xanthate Synthesis rsc.org
| N-Hydroxyphthalimide Ester Derived From | N-Xanthylphthalimide | Product | Yield (%) |
| Adamantane-1-carboxylic acid | O-ethyl S-(phthalimidomethyl) dithiocarbonate | Adamantyl-1-ethyl xanthate | 95 |
| Cyclohexanecarboxylic acid | O-ethyl S-(phthalimidomethyl) dithiocarbonate | Cyclohexyl ethyl xanthate | 89 |
| Pivalic acid | O-ethyl S-(phthalimidomethyl) dithiocarbonate | tert-Butyl ethyl xanthate | 85 |
| Benzoic acid | O-ethyl S-(phthalimidomethyl) dithiocarbonate | Benzyl ethyl xanthate | 78 |
Note: The table presents representative examples from the literature and may not involve this compound directly, but illustrates the general applicability of the method.
Theoretical and Computational Investigations on N Alkoxyphthalimide Reactivity
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a primary tool for elucidating the complex reaction mechanisms of N-alkoxyphthalimides. DFT calculations allow for the accurate determination of molecular geometries, thermochemical properties, and reaction energy profiles. Studies have focused on understanding the crucial N-O bond cleavage, which is the key step in the generation of alkoxy radicals. For instance, theoretical studies on the parent compound, N-hydroxyphthalimide (NHPI), and its derivatives have used DFT to calculate O-H and N-O bond dissociation energies (BDEs), which are critical indicators of their ability to generate radicals. researchgate.net These computational approaches have been extended to N-alkoxyphthalimides to understand how the nature of the alkoxy substituent influences the strength of the N-O bond and, consequently, the ease of radical formation. researchgate.net
A predominant activation pathway for N-alkoxyphthalimides involves single-electron transfer (SET). DFT studies have been instrumental in modeling this process. The reaction is often initiated by the transfer of an electron to the N-alkoxyphthalimide, which acts as an electron acceptor, to form a radical anion. sioc.ac.cnresearchgate.net This radical anion is a transient species that rapidly undergoes fragmentation.
The key steps modeled by DFT include:
Formation of the Radical Anion : An electron from a donor (e.g., a photocatalyst or another molecule in an Electron Donor-Acceptor complex) is transferred to the Lowest Unoccupied Molecular Orbital (LUMO) of the N-alkoxyphthalimide.
N-O Bond Cleavage : The newly formed radical anion is unstable and undergoes cleavage of the weak N-O sigma bond. researchgate.net This step is often computationally modeled as being very fast and irreversible.
Generation of Radicals : This fragmentation results in the formation of a phthalimide (B116566) anion and a highly reactive alkoxy radical.
These alkoxy radicals (RO•) can then participate in a variety of subsequent reactions, such as hydrogen atom transfer (HAT) or β-scission, to generate carbon-centered radicals for further synthetic transformations. researchgate.netresearchgate.net Computational models help to predict the feasibility of these downstream pathways by calculating the energetics of each step.
Understanding the kinetics and feasibility of a reaction requires a detailed analysis of its transition state (TS). DFT calculations are employed to locate the transition state structures for key elementary steps in the reactions of N-alkoxyphthalimides and to calculate their corresponding activation energies. For radical reactions initiated by N-alkoxyphthalimides, computational analysis can distinguish between different potential mechanisms, such as concerted or stepwise pathways. nih.gov
For example, in a photoinduced redox fragmentation, mechanistic experiments combined with computational support have pointed towards a concerted intramolecular fragmentation process rather than a stepwise one. nih.govacs.org DFT calculations can map the potential energy surface of the reaction, identifying the lowest energy path from reactants to products. The calculated energy barrier (activation energy) provides a quantitative measure of the reaction rate, which can then be compared with experimental kinetic data. While specific transition state analyses for N-(3-Benzyloxyprop-1-oxy)phthalimide are not widely published, the principles derived from studies of similar alkyl bromides and other radical precursors are applicable. nih.gov These studies show that computational prediction of kinetic isotope effects (KIEs) based on calculated transition state structures can be a powerful tool to validate a proposed mechanism against experimental data. nih.gov
| Parameter | Description | Typical Computational Finding |
| Activation Energy (ΔG‡) | The energy barrier that must be overcome for the N-O bond cleavage to occur in the radical anion. | Generally very low, indicating a rapid and facile fragmentation process post-electron transfer. |
| Reaction Enthalpy (ΔH) | The overall energy change of the fragmentation reaction. | The process is typically exothermic, favoring the formation of the alkoxy radical and phthalimide anion. |
| Bond Lengths in TS | The length of the breaking N-O bond and other bonds in the transition state structure. | The N-O bond is significantly elongated in the transition state compared to the ground state of the radical anion. nih.gov |
Once the alkoxy radical is generated from the N-alkoxyphthalimide precursor, it often participates in reactions that can yield multiple products, such as additions to double bonds. DFT is a valuable tool for predicting the regio- and stereoselectivity of these subsequent reactions. rsc.org By calculating the activation energies for all possible pathways, chemists can predict the major product.
For example, if an alkoxy radical initiates a 1,5-hydrogen atom transfer (1,5-HAT) to generate a carbon-centered radical, there may be multiple C-H bonds available for abstraction. DFT can calculate the energy barriers for each potential HAT, and the pathway with the lowest barrier will be the kinetically favored one, thus determining the regioselectivity of the reaction. researchgate.net These predictive models are crucial for planning synthetic routes that require high selectivity. rsc.orgchemrxiv.org
Kinetic Studies and Mechanistic Support
While computational studies provide a theoretical framework, experimental kinetic studies are essential for validating the proposed mechanisms. Techniques such as cyclic voltammetry and pulse radiolysis can be used to study the electron transfer steps and the lifetimes of the radical intermediates involved in N-alkoxyphthalimide reactions. acs.org For the related class of N-(acyloxy)phthalimides, pulse radiolysis has been used to directly observe the short-lived radical intermediates and determine second-order rate constants for their reactions, providing a complete understanding of the radical kinetics. digitellinc.com
Cyclic voltammetry studies of N-hydroxyphthalimide (NHPI) have been used to investigate its oxidation to the phthalimide N-oxyl (PINO) radical, a key step in many reactions. acs.org Similar electrochemical studies on N-alkoxyphthalimides can provide data on their reduction potentials, which is crucial for selecting appropriate photocatalysts or electron donors to initiate the SET process. The correlation between computationally predicted redox potentials and experimentally measured values serves as strong support for the accuracy of the theoretical models.
Investigation of Electron Donor-Acceptor Complexes
An important photocatalyst-free activation method for N-alkoxyphthalimides involves the formation of an Electron Donor-Acceptor (EDA) complex. sioc.ac.cnnih.gov N-alkoxyphthalimides, with their electron-deficient phthalimide moiety, can act as effective electron acceptors. sioc.ac.cn They can associate with an electron donor molecule (D), such as a Hantzsch ester, to form a ground-state EDA complex. sioc.ac.cnnih.gov
D + A ⇌ [D--A] (where A = N-alkoxyphthalimide)
The formation of these complexes is often evidenced by the appearance of a new, low-energy absorption band in the UV-Vis spectrum, frequently resulting in a visible color change. sioc.ac.cn Upon irradiation with visible light that is absorbed by the EDA complex but not by the individual components, a single-electron transfer occurs from the donor to the acceptor within the complex. nih.gov
[D--A] --(hν)--> [D•⁺--A•⁻]
This process generates the N-alkoxyphthalimide radical anion, which then fragments to produce the alkoxy radical, as discussed previously. sioc.ac.cnresearchgate.net This EDA complex strategy is powerful because it allows radical reactions to be initiated with visible light without the need for expensive metal-based photocatalysts. nih.gov DFT calculations can be used to model the structure and electronic properties of these EDA complexes, helping to explain their light-absorbing properties and the efficiency of the subsequent electron transfer.
Future Directions in N 3 Benzyloxyprop 1 Oxy Phthalimide and N Alkoxyphthalimide Research
Development of Enantioselective and Diastereoselective Transformations
A primary objective in modern organic synthesis is the control of stereochemistry. While significant progress has been made in radical reactions, achieving high levels of enantioselectivity and diastereoselectivity remains a formidable challenge due to the high reactivity and transient nature of radical intermediates. nih.gov Future research in the chemistry of N-alkoxyphthalimides will undoubtedly focus on the development of robust asymmetric catalytic systems.
The exploration of chiral catalysts, such as N,N'-dioxide-metal complexes, which have proven effective in other radical transformations, represents a promising avenue. nih.gov These catalysts can create a chiral environment around the radical intermediates, influencing the trajectory of bond formation to favor one stereoisomer over another. Similarly, the principles of asymmetric organocatalysis, which has been successfully applied to the synthesis of axially chiral compounds, could be adapted for reactions involving N-alkoxyphthalimides. beilstein-journals.org The development of catalysts that can effectively control the stereochemistry of reactions involving alkoxy radicals generated from N-alkoxyphthalimides would open up new pathways for the asymmetric synthesis of complex molecules. nih.govbeilstein-journals.org
Another strategy involves the use of chiral auxiliaries attached to the substrate. For instance, a photoredox-catalyzed decarboxylative alkylation of glycine (B1666218) derivatives has been developed using a camphorsultam chiral auxiliary to achieve the stereoselective synthesis of enantioenriched unnatural α-alkylated amino acids. researchgate.net Applying this concept to N-alkoxyphthalimide-derived radicals could enable the diastereoselective functionalization of complex substrates. youtube.com Future work will likely involve designing new chiral auxiliaries that can be easily attached and removed, providing a practical method for stereocontrol.
Strategies for Broadening Substrate and Reaction Scope
Expanding the range of substrates and reaction types compatible with N-alkoxyphthalimide chemistry is crucial for enhancing their synthetic utility. Current methods have demonstrated good tolerance for a variety of functional groups, but pushing these boundaries remains a key research direction. nih.govnih.gov
One area of focus will be the development of milder reaction conditions that are compatible with sensitive functional groups. For example, a nickel-catalyzed reductive cross-coupling of N-methoxyphthalimides with alkyl halides proceeds under mild, neutral conditions, tolerating base-sensitive groups like boronic esters and silanes, which are incompatible with traditional Gabriel synthesis. nih.gov Further development of such gentle catalytic systems will be essential.
Researchers are also exploring novel activation methods to broaden the scope. PIDA-promoted cross-dehydrogenative coupling reactions have shown a wide substrate scope for aryl ketones, and ongoing explorations aim to expand their synthetic utility even further. nih.govsemanticscholar.org Visible-light photoredox catalysis has also emerged as a powerful tool, enabling the functionalization of typically non-reactive C–H bonds under mild conditions with broad substrate applicability. sioc.ac.cn Future work will likely leverage these photoredox strategies to engage a wider array of C-H donors and radical acceptors in reactions with N-alkoxyphthalimides.
The table below summarizes the substrate scope from a recent study on PIDA-promoted synthesis of N-alkoxyphthalimide derivatives, illustrating the tolerance for various functional groups. nih.gov
| Entry | Substrate (Aryl Ketone) | Product | Yield (%) |
| 1 | 1,2-diphenylethan-1-one | 2-(1,2-diphenylethan-1-oxy)isoindoline-1,3-dione | 92 |
| 2 | 1-phenyl-2-(p-tolyl)ethan-1-one | 2-(1-phenyl-2-(p-tolyl)ethoxy)isoindoline-1,3-dione | 85 |
| 3 | 1-(4-methoxyphenyl)-2-phenylethan-1-one | 2-((1-(4-methoxyphenyl)-2-phenylethan-1-oxy)isoindoline-1,3-dione | 90 |
| 4 | 1-(4-fluorophenyl)-2-phenylethan-1-one | 2-((1-(4-fluorophenyl)-2-phenylethan-1-oxy)isoindoline-1,3-dione | 81 |
| 5 | 1-(naphthalen-2-yl)-2-phenylethan-1-one | 2-((1-(naphthalen-2-yl)-2-phenylethan-1-oxy)isoindoline-1,3-dione | 92 |
Application in Complex Molecule Synthesis and Natural Product Derivatization
N-alkoxyphthalimides are valuable tools for the late-stage functionalization of complex molecules and the derivatization of natural products. nih.gov Alcohols are common functional groups in natural products, and their conversion to N-alkoxyphthalimides provides a gateway to further molecular diversification through radical-based C-C bond formation or C-H functionalization. researchgate.netnumberanalytics.com
Future research will focus on developing highly chemo- and site-selective methods for derivatizing poly-functional natural products. nih.gov The challenge lies in differentiating between multiple reactive sites, such as various hydroxyl groups within a single molecule. The development of catalyst systems that can recognize specific structural motifs or electronic properties will be key to achieving this selectivity. For instance, peptide-based catalysts have been shown to alter the site selectivity of acylation in macrolide antibiotics, and similar principles could be applied to reactions involving N-alkoxyphthalimides. nih.gov
The ability to generate alkoxy radicals under mild conditions from N-alkoxyphthalimides can be harnessed for remote C-H functionalization via 1,5-hydrogen atom transfer (HAT). sioc.ac.cn This strategy allows for the introduction of functional groups at positions that are sterically or electronically difficult to access by other means, a particularly valuable tool in the synthesis and modification of complex natural products. The development of new N-alkoxyphthalimide reagents designed to facilitate specific HAT processes will expand the toolkit for complex molecule synthesis.
Innovation in Catalyst Design and Sustainable Reaction Conditions
The development of environmentally benign and cost-effective synthetic methods is a central theme in modern chemistry. Future research on N-alkoxyphthalimides will prioritize the design of innovative catalysts and the adoption of sustainable reaction conditions.
A significant trend is the move away from precious metal catalysts towards more abundant and less toxic alternatives. Metal-free reaction systems, such as the PIDA-promoted cross-dehydrogenative coupling, offer an operationally simple and environmentally friendly approach. nih.govrsc.org Similarly, electrochemistry represents a powerful, sustainable strategy for inducing radical reactions, avoiding the need for chemical oxidants or reductants. acs.org The electrochemical synthesis of N-allyloxyphthalimides via C-O coupling highlights the potential of this approach. acs.org
Visible-light photoredox catalysis is another cornerstone of sustainable chemistry. nih.gov Using light as a traceless reagent, these reactions can often be conducted at room temperature, minimizing energy consumption and waste. sioc.ac.cnrsc.org Innovations in photocatalyst design, including the development of efficient organic dyes and earth-abundant metal complexes, will continue to drive this field forward. Furthermore, the use of air or molecular oxygen as the terminal oxidant, as demonstrated in a copper(II)-catalyzed dioxygenation of alkenes, represents an ideal "green" oxidant. acs.org
The following table highlights different sustainable approaches for reactions involving N-hydroxyphthalimide or its derivatives.
| Method | Catalyst/Promoter | Key Features |
| PIDA-Promoted Coupling | Phenyliodine diacetate (PIDA) | Metal-free, mild conditions, operational simplicity. nih.gov |
| Electrochemical Synthesis | Carbon felt anode | Avoids chemical oxidants, proceeds at room temperature. acs.org |
| Photoredox Catalysis | Ru(bpy)₃²⁺ or Ir(ppy)₃ | Uses visible light, mild reaction conditions. rsc.orgnih.gov |
| Aerobic Oxidation | Copper(II) | Uses air as the oxidant, proceeds at room temperature. acs.org |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-Benzyloxyprop-1-oxy)phthalimide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous methods to those used for N-(benzyloxy)phthalimide derivatives () can be adapted. React phthalimide precursors with a benzyloxypropyl halide (e.g., 3-benzyloxypropyl bromide) in polar aprotic solvents like DMF or acetonitrile, using a base such as K₂CO₃ to deprotonate intermediates. Optimization includes controlling stoichiometry (1:1 molar ratio of reactants), temperature (60–80°C), and reaction time (12–24 hours). Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Monitor purity using TLC (silica GF₂₅₄) and confirm with HPLC (>98% purity, RP-18 column, phosphate buffer/methanol mobile phase) .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR : Confirm structural integrity by verifying peaks corresponding to the benzyloxypropoxy chain (δ ~4.5 ppm for -OCH₂- protons) and phthalimide aromatic protons (δ ~7.8–8.0 ppm) .
- HPLC-UV : Validate purity using a C18 reverse-phase column with UV detection at 230 nm. Adjust mobile phase ratios (e.g., phosphate buffer:methanol = 6:1) to resolve impurities .
- Melting Point : Compare observed mp (e.g., 74–75°C for similar phthalimides) with literature values to assess crystallinity .
Q. What are common synthetic challenges in obtaining high yields of this compound, and how can purification be improved?
- Methodological Answer : Challenges include competing side reactions (e.g., over-alkylation) and moisture sensitivity. Mitigate these by:
- Using anhydrous solvents (e.g., DMF, CH₂Cl₂) under inert gas (N₂/Ar) .
- Employing excess phthalimide to drive the reaction forward.
- Purifying via liquid-liquid extraction (e.g., dichloromethane/water) followed by flash chromatography (hexane:ethyl acetate gradient) .
Advanced Research Questions
Q. What catalytic roles can this compound play in photoredox-mediated reactions, and how does its electronic structure influence reactivity?
- Methodological Answer : While not directly studied, analogous phthalimides participate in single-electron transfer (SET) processes. The electron-deficient phthalimide core may act as an electron acceptor, while the benzyloxypropoxy group could stabilize radicals or modulate redox potentials. Design experiments using Ru(bpy)₃²⁺ or organic dyes (e.g., eosin Y) as co-catalysts under visible light. Monitor reaction progress via UV-Vis spectroscopy for radical intermediates and cyclic voltammetry to determine redox potentials .
Q. How can researchers investigate the mechanistic role of this compound in benzylic oxidation reactions?
- Methodological Answer : Use kinetic isotope effect (KIE) studies and radical trapping agents (e.g., TEMPO) to identify intermediates. Compare turnover frequencies (TOF) under varying conditions (pH, solvent polarity). Computational studies (DFT) can model transition states and electron distribution. Reference protocols from NHPI-catalyzed oxidations ( ), substituting the target compound to assess steric/electronic effects .
Q. How should researchers address contradictions in reported catalytic efficiencies of phthalimide derivatives under varying experimental conditions?
- Methodological Answer : Systematically control variables:
- Light source : Use monochromatic LEDs to isolate wavelength effects.
- Solvent polarity : Test in aprotic (acetonitrile) vs. protic (ethanol) solvents to assess hydrogen bonding impacts.
- Additives : Screen for co-catalysts (e.g., Na₂S₂O₈) or inhibitors.
- Data normalization : Report yields relative to substrate conversion and catalyst loading. Cross-validate using multiple characterization methods (EPR for radical detection, GC-MS for product quantification) .
Q. What are the stability concerns for this compound under reaction conditions, and how can decomposition pathways be minimized?
- Methodological Answer : The compound may decompose under heat or UV exposure due to labile ether linkages. Precautionary measures include:
- Storing at –20°C in amber vials.
- Conducting thermal stability tests via DSC to identify decomposition thresholds (e.g., >100°C) .
- Using radical scavengers (e.g., BHT) in oxidative reactions to prevent chain degradation. Monitor stability via real-time HPLC during reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
